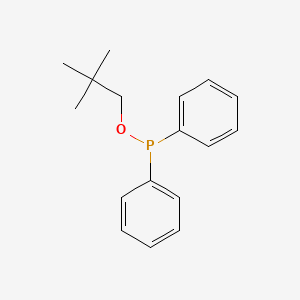
2,2-Dimethylpropyl diphenylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl diphenylphosphinite is an organophosphorus compound with the formula P(OC(CH3)2CH2CH3)(C6H5)2. It is a phosphinite, which means it contains a phosphorus atom bonded to an oxygen atom and two phenyl groups. This compound is used as a ligand in homogeneous catalysis and coordination chemistry due to its ability to donate electron density to metal centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine with 2,2-dimethylpropanol. The reaction typically involves the following steps:
- The reaction mixture is stirred at room temperature until the formation of the desired product is complete.
- The product is then purified by distillation or recrystallization.
Chlorodiphenylphosphine: is reacted with in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of chlorodiphenylphosphine and 2,2-dimethylpropanol.
Automated mixing and reaction: under controlled conditions to ensure consistent product quality.
Purification: through industrial-scale distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinates.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or aryl halides can be used under conditions that favor nucleophilic substitution.
Major Products
Oxidation: The major product is a phosphinate, such as diphenylphosphinate.
Substitution: The products depend on the substituents introduced, resulting in various substituted phosphinites.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions by stabilizing metal centers.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl diphenylphosphinite involves its role as a ligand. It donates electron density to metal centers, stabilizing them and facilitating catalytic reactions. The molecular targets are typically transition metals, and the pathways involved include coordination to the metal center and subsequent activation of substrates for chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl diphenylphosphinite
- Ethyl diphenylphosphinite
- Butyl diphenylphosphinite
Comparison
2,2-Dimethylpropyl diphenylphosphinite is unique due to the presence of the 2,2-dimethylpropyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in catalytic applications. Compared to similar compounds, it offers different electronic and steric properties, making it suitable for specific catalytic processes.
Eigenschaften
CAS-Nummer |
63507-05-1 |
|---|---|
Molekularformel |
C17H21OP |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
2,2-dimethylpropoxy(diphenyl)phosphane |
InChI |
InChI=1S/C17H21OP/c1-17(2,3)14-18-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
LXGUNQHBHYWEMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


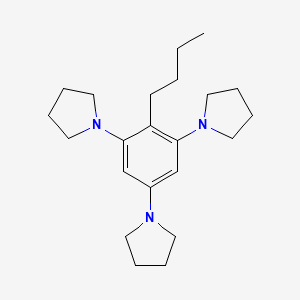


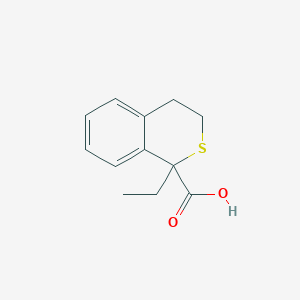

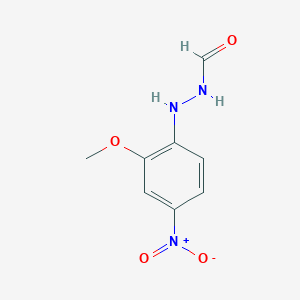
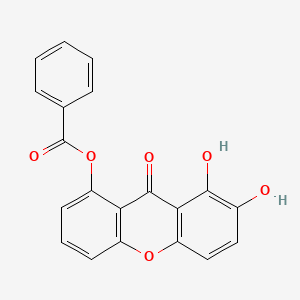
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
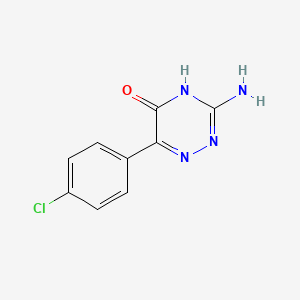

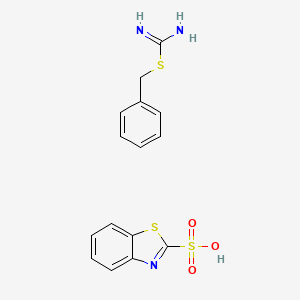
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
